![molecular formula C22H27N3O6 B2444869 3,4-diethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105242-49-6](/img/structure/B2444869.png)
3,4-diethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
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Description
3,4-diethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O6 and its molecular weight is 429.473. The purity is usually 95%.
BenchChem offers high-quality 3,4-diethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-diethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in organic synthesis often explores the creation of novel compounds with potential biological activities. For example, studies on benzodifuranyl derivatives and their anti-inflammatory and analgesic properties highlight the importance of synthesizing new heterocyclic compounds to address various health issues. These efforts include exploring the interactions of different functional groups and their impact on biological activity (A. Abu‐Hashem et al., 2020). Similarly, the creation of dihydropyrimidinone derivatives containing piperazine/morpholine moieties through one-pot Biginelli reactions demonstrates the significance of efficient synthetic routes in developing compounds with potential therapeutic uses (M. A. Bhat et al., 2018).
Biological Activities and Potential Therapeutic Uses
Benzamide derivatives have been explored for their anti-fatigue effects, showcasing the potential of such compounds in enhancing physical endurance and performance through pharmacological intervention (Xianglong Wu et al., 2014). This research area underlines the exploration of benzamide and related compounds for novel therapeutic applications.
Enzyme Inhibition
Compounds featuring morpholine and benzamide moieties have been evaluated for their enzyme inhibitory properties. For instance, sulfonamide inhibitors of carbonic anhydrases exhibit nanomolar inhibitory concentrations, suggesting their utility in therapeutic contexts requiring enzyme modulation (C. Supuran et al., 2013). Another study focused on benzimidazole derivatives as orally active renin inhibitors, highlighting the process of optimizing compounds to improve pharmacokinetic profiles while retaining biological activity (Hidekazu Tokuhara et al., 2018).
properties
IUPAC Name |
3,4-diethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-4-30-18-7-6-15(13-19(18)31-5-2)20(26)23-17-12-16(14-24(3)22(17)28)21(27)25-8-10-29-11-9-25/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHZWNWZWHNOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.